- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,

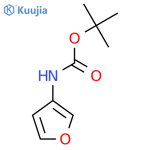

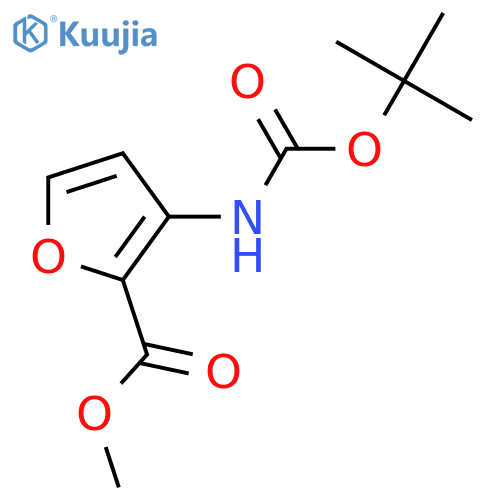

Cas no 956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate)

956034-03-0 structure

Produktname:methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

CAS-Nr.:956034-03-0

MF:C11H15NO5

MW:241.240503549576

MDL:MFCD12407824

CID:827240

PubChem ID:52987670

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

- methyl 3-(tert-butoxycarbonyl)furan-2-carboxylate

- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxylate

- methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate

- Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate

- OFSPCMNPGVKHEL-UHFFFAOYSA-N

- W9754

- ST24030999

- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxy

- Tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate

- methyl 3-{[(tert-butoxy)

- Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-furancarboxylate (ACI)

- tert-Butyl [2-(methoxycarbonyl)furan-3-yl]carbamate

- methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

- AS-33280

- DTXSID70680939

- SCHEMBL189873

- AKOS015920459

- SB60901

- Methyl3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

- 3-tert-butoxycarbonylamino-furan-2-carboxylic acid methyl ester

- DA-32809

- CS-0154425

- BCP33197

- OSM-S-426

- 956034-03-0

-

- MDL: MFCD12407824

- Inchi: 1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)

- InChI-Schlüssel: OFSPCMNPGVKHEL-UHFFFAOYSA-N

- Lächelt: O=C(NC1=C(C(OC)=O)OC=C1)OC(C)(C)C

Berechnete Eigenschaften

- Genaue Masse: 241.09500

- Monoisotopenmasse: 241.09502258g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 17

- Anzahl drehbarer Bindungen: 5

- Komplexität: 297

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 77.8

- XLogP3: 2.3

Experimentelle Eigenschaften

- PSA: 81.26000

- LogP: 2.42680

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302

- Warnhinweis: P280-P305+P351+P338

- Lagerzustand:Sealed in dry,2-8°C(BD225385)

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Zolldaten

- HS-CODE:2932190090

- Zolldaten:

China Zollkodex:

2932190090Übersicht:

293219090 Andere strukturell nicht verschmolzene Furanringverbindungen. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:6.5% Allgemeintarif:20.0%

Deklarationselemente:

Produktname, Inhalt der Komponentenverwenden, um

Zusammenfassung:

29321190090 andere Verbindungen, die einen nicht verwendeten Furanring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A109079-250mg |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 250mg |

$34.0 | 2023-09-01 | |

| Ambeed | A109079-5g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$310.0 | 2024-04-15 | |

| Chemenu | CM130086-1g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 1g |

$108 | 2024-07-18 | |

| Chemenu | CM130086-5g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$372 | 2024-07-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD225385-100mg |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 100mg |

¥122.0 | 2023-08-31 | |

| Alichem | A159002975-25g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 25g |

$2626.47 | 2023-08-31 | |

| Chemenu | CM130086-5g |

methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$748 | 2021-08-05 | |

| Alichem | A159002975-5g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 5g |

$1122.70 | 2023-08-31 | |

| Ambeed | A109079-10g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 10g |

$691.00 | 2022-03-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M46690-1g |

Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |

956034-03-0 | 95% | 1g |

¥563.0 | 2024-07-19 |

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → rt; 1 h, rt; rt → -30 °C

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 -30 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water

1.2 -30 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water

Referenz

- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; rt → -30 °C; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.2 45 min, -30 °C → 0 °C

1.2 45 min, -30 °C → 0 °C

Referenz

- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 45 min, -30 °C

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 -30 °C; 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -30 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.3 45 min, -30 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C

1.3 45 min, -30 °C → 0 °C

1.4 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight

Referenz

- Scaffold diversity inspired by the natural product evodiamine: discovery of highly potent and multitargeting antitumor agents, Journal of Medicinal Chemistry, 2015, 58(16), 6678-6696

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 10 min, -78 °C; 2 h, -78 °C → -40 °C

1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C

1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C

Referenz

- Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 1 h, -30 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 10 min, -78 °C; 2 h, -78 °C → 40 °C

1.2 45 min, 40 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 45 min, 40 °C → 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 20 min, -40 °C

1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C

1.3 -40 °C → rt; 1 h, rt

1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C

1.3 -40 °C → rt; 1 h, rt

Referenz

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Raw materials

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preparation Products

methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Verwandte Literatur

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate) Verwandte Produkte

- 300730-44-3(3-(4-benzylpiperazin-1-yl)-1-(3-bromophenyl)pyrrolidine-2,5-dione)

- 68133-98-2(N-4-Nitrobenzyl-N-Propylamine Hydrochloride)

- 862741-19-3(1-4-(4-chlorobenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-yl-4-methylpiperazine)

- 954328-17-7(2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid)

- 940802-86-8(1-(2-Phenylethenesulfonyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl)piperazine)

- 52396-21-1(2-{(tert-butoxy)carbonylamino}-2-4-(hydroxymethyl)phenylacetic acid)

- 448-34-0(1-(3-Cinnamyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one)

- 15571-47-8(2-Propanol, 2-methyl-, iron(3+) salt (9CI))

- 410542-70-0(8-hydroxy-1,6-naphthyridine-7-carboxylic acid)

- 2751610-96-3([1-(4-Bromo-3-fluorophenyl)butyl](methyl)amine hydrochloride)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:956034-03-0)methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate

Reinheit:99%

Menge:5g

Preis ($):279.0